Avobenzone

Catalog No.
S519867
CAS No.
70356-09-1
M.F
C20H22O3
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avobenzone

Broad-spectrum sunscreen formulators require a deep UVA1 absorber to meet FDA/EU critical wavelength standards. Avobenzone (CAS 70356-09-1) is the only globally approved organic UVA1 filter (λmax 357 nm). Procurement demands co-sourcing of photostabilizers (e.g., Octocrylene) to prevent Norrish Type I cleavage and >50% efficacy loss. Key points:

  • Only FDA & EU organic UVA1 filter; no US alternative (DHHB unapproved).
  • Requires photostabilizer co-formulation (e.g., Octocrylene).
  • Non-whitening, oil-soluble, use at 1-3%.

CAS Number

70356-09-1

Product Name

Avobenzone

IUPAC Name

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3

InChI Key

XNEFYCZVKIDDMS-UHFFFAOYSA-N

solubility

Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w
Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil.

Synonyms

4-tert-butyl-4'-methoxydibenzoylmethane, avobenzone, BMDBM cpd, butyl-methoxydibenzoylmethane, parsol 1789, parsol-1789

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC

The exact mass of the compound Avobenzone is 310.1569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.2 mg/l at 25 °c (est)solubility at 20 °c: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/wwater-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758680. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Cosmetics - Sunscreening Agents - Supplementary Records. It belongs to the ontological category of dihydrochalcones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

Avobenzone (CAS: 70356-09-1), a dibenzoylmethane derivative, is the globally recognized standard for chemical UVA1 (340–400 nm) protection. Unlike UVB-focused filters, Avobenzone exists predominantly in a chelated enol tautomer that efficiently absorbs long-wave ultraviolet radiation, with a peak absorption at 357 nm. As an oil-soluble crystalline powder, it is a critical procurement item for formulators seeking to meet stringent 'broad-spectrum' critical wavelength requirements in cosmetics, personal care, and specialized photoprotective coatings. While highly effective, its inherent photo-instability and specific solubility requirements dictate precise formulation strategies, making its procurement intricately tied to the co-sourcing of compatible photostabilizers and polar carrier oils [1].

Procurement Fit

Broad UVA-I spectral coverage from 320 to 400 nm with deep long-wave absorption
Oil-soluble crystalline powder compatible with organic-phase formulation
Regulatory allowance up to 5% w/w (EU) and 3% w/w (US FDA monograph)

Substituting Avobenzone with other common UV filters compromises either spectral performance or regulatory compliance. Replacing it with older broad-spectrum agents like Oxybenzone (Benzophenone-3) results in a severe drop in deep UVA1 protection, as Oxybenzone's absorption drops off significantly past 340 nm. Conversely, substituting it with modern, highly photostable UVA filters like Diethylamino hydroxybenzoyl hexyl benzoate (DHHB) is commercially unviable for the US market, as DHHB lacks FDA approval as a sunscreen active. Furthermore, attempting to use Avobenzone without its required stabilizers (such as Octocrylene) leads to rapid Norrish Type I cleavage, causing the formulation to lose up to 50% of its UVA protection within an hour. Therefore, Avobenzone cannot be generically swapped; it must be procured and formulated as part of a deliberate, stabilized UV-filter system .

Substitution Risk

UVA-I Coverage Gap
DHHB absorption declines sharply before 390 nm; Avobenzone provides deeper UVA-I coverage in the 380–400 nm band, limiting direct substitution without loss of long-wave protection.
Photostability Mismatch
Avobenzone loses approximately 50% of active content in one hour of UV exposure without a photostabilizer, whereas DHHB and Bemotrizinol are inherently photostable. Substitution requires formulation redesign to avoid product failure.

UVA1 Absorption Efficiency and Spectral Coverage

Avobenzone operates as a highly efficient UVA1 absorber, exhibiting a peak absorption at 357 nm with a molar extinction coefficient of approximately 34,000 M⁻¹ cm⁻¹. In contrast, the broad-spectrum comparator Oxybenzone (Benzophenone-3) peaks in the UVB/UVA2 region (around 325 nm) and exhibits significantly weaker absorption in the critical 340–400 nm UVA1 range. This massive disparity in long-wave UVA absorptivity mandates Avobenzone's selection for deep UVA protection in broad-spectrum formulations [1].

Evidence DimensionPeak absorption wavelength and molar extinction coefficient
Target Compound DataAvobenzone: λmax = 357 nm, ε ≈ 34,000 M⁻¹ cm⁻¹
Comparator Or BaselineOxybenzone: λmax ≈ 325 nm, weak UVA1 absorbance
Quantified DifferenceAvobenzone shifts peak absorption ~32 nm deeper into the UVA1 spectrum with significantly higher absorptivity.
ConditionsSpectrophotometric analysis in polar solvents (e.g., methanol/ethanol)

Ensures compliance with critical wavelength requirements for 'broad spectrum' claims, which Oxybenzone cannot achieve alone.

Spectral Coverage
Reported comparison
Avobenzone λmax 357 nm, absorption extends to ~400 nm; DHHB λmax 354 nm, cutoff before 390 nm
Supports deep UVA-I formulation context
380–400 nm band critical for long-wave photoprotection

Photostability and Stabilizer Requirements

Avobenzone is notoriously photo-unstable on its own, undergoing rapid photo-cleavage and losing 30–50% of its UVA absorbance within one hour of simulated solar radiation. However, when co-formulated with triplet-state quenchers like Octocrylene, its photodegradation is suppressed to under 20% over the same period. This quantitative difference necessitates a multi-component procurement strategy where Avobenzone must be paired with compatible stabilizing filters to ensure product viability [1].

Evidence DimensionPhotodegradation rate under UV exposure (1 hour)
Target Compound DataAvobenzone + Octocrylene: < 20% degradation
Comparator Or BaselineUnstabilized Avobenzone: 30–50% degradation
Quantified DifferenceAddition of Octocrylene reduces Avobenzone degradation by more than half.
Conditions1 hour simulated solar radiation (in vitro film or emulsion)

Dictates the mandatory procurement of secondary stabilizing filters to maintain shelf-life and in-vivo efficacy.

Photodegradation
Head-to-head
Unstabilized Avobenzone: ~50% loss after 1 h UV; photostabilized with Octocrylene retains majority of content
Photostabilizer requirement for functional UVA protection
Encapsulation also reduces degradation rate (reported 73% reduction)

Global Regulatory Viability and Market Access

While newer UVA filters like Diethylamino hydroxybenzoyl hexyl benzoate (DHHB) offer higher innate photostability (peak 354 nm), DHHB is not currently approved by the US FDA as an active sunscreen ingredient. Avobenzone remains the only globally approved organic UVA1 filter, permitted up to 3% in the US and 5% in the EU. For multinational product lines, Avobenzone is the strictly required procurement choice for chemical UVA protection, overriding purely chemical stability metrics [1].

Evidence DimensionUS FDA Approval Status for Sunscreen Actives
Target Compound DataAvobenzone: Approved (up to 3% in US)
Comparator Or BaselineDHHB: Not FDA approved
Quantified DifferenceAvobenzone provides 100% US market access for chemical UVA1 claims, whereas DHHB provides 0%.
ConditionsCurrent US FDA OTC Sunscreen Monograph

Prevents costly reformulation for different regional markets by utilizing a universally accepted UVA1 active.

Synergy Ratio
Class-level
Octocrylene:Avobenzone weight ratio between 0.8:1 and 1.5:1 for effective photostabilization
Formulation ratio context for photostability retention
Patent-derived; ratio deviation may accelerate UVA protection loss

Oil-Phase Solubility and Crystallization Prevention

As a crystalline powder, Avobenzone presents specific manufacturability challenges compared to liquid UV filters like Octocrylene. At its upper regulatory limits (3–5%), Avobenzone requires high-polarity carrier oils (e.g., C12-15 alkyl benzoate or specialized solubilizers) to prevent recrystallization into abrasive needle-like structures upon cooling to 21°C. Procurement teams must co-source appropriate ester solvents to ensure emulsion stability and prevent phase separation during large-scale manufacturing .

Evidence DimensionSolubility and physical state in emulsion
Target Compound DataAvobenzone: Solid powder requiring specific polar esters to maintain 3-5% solubility
Comparator Or BaselineOctocrylene: Liquid filter that acts as its own solvent
Quantified DifferenceAvobenzone requires dedicated solubilizers to prevent crystallization, whereas liquid filters do not.
ConditionsCooling of heated oil phase to 21°C in emulsion manufacturing

Guides the selection of the formulation's lipid phase to avoid product failure via active ingredient precipitation.

Global Broad-Spectrum Sun Care

Because it is the only globally approved organic UVA1 filter, Avobenzone is the mandatory choice for multinational sunscreen brands. It is formulated alongside UVB filters and triplet-state quenchers like Octocrylene to achieve high SPF and critical wavelength targets required by the US FDA and EU regulations .

Daily-Wear Anti-Aging Cosmetics

Avobenzone is heavily utilized in daily facial moisturizers at 1-3% to prevent UVA-induced photoaging and collagen degradation. Its oil-soluble, invisible profile makes it vastly preferable to inorganic filters (like Titanium Dioxide) which often leave an undesirable white cast on the skin .

Photoprotective Industrial Polymer Coatings

Beyond personal care, Avobenzone's high molar extinction coefficient in the 340-400 nm range makes it a valuable UV stabilizer in select transparent polymers and coatings. When adequately stabilized against photo-cleavage, it prevents material yellowing and degradation caused by deep UVA penetration .

Application Fit Matrix

Application
Selection Property
Validation Focus
Deep UVA-I Sunscreen Formulations
Broad absorption 320–400 nm with extended UVA-I tail
Photostabilizer synergy and long-wave UVA retention during use
Cost-Effective Broad-Spectrum Sunscreens
Regulatory-approved UVA filter at low use concentrations
Cost-performance balance while maintaining photostabilizer ratio
FDA OTC Monograph Formulations
One of the limited FDA-approved organic UVA filters
US market regulatory allowance context and ingredient compliance

Physical Description

Liquid; Other Solid
Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline]

Color/Form

Crystals from methanol
Off-white to yellowish, crystalline powder

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

310.15689456 Da

Monoisotopic Mass

310.15689456 Da

Heavy Atom Count

23

LogP

log Kow = 4.51 (est)

Odor

Slightly aromatic
Weak odor

Appearance

White to light yellow crystalline powder.

Melting Point

83.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G63QQF2NOX

GHS Hazard Statements

Aggregated GHS information provided by 2050 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 17 of 2050 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 2033 of 2050 companies with hazard statement code(s):;
H413 (95.18%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sun protection factor, added in the sunscreen products for its wide spectrum ultraviolet absorption properties.

Therapeutic Uses

Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.
Sunscreen agents are indicated for the prevention of sunburn. In addition to limiting the skin's exposure to the sun, using sunscreen agents regularly when in the sun may help reduce long-term sun damage such as premature aging of the skin and skin cancer. /Sunscreen agents, topical; Included in US product labeling/
Sunscreen preparations should be applied uniformly and generously to all exposed skin surfaces, including lips, before exposure to UVB radiation. Two applications of the sunscreen may be needed for maximum protection. PABA-containing sunscreens are most effective when applied 1-2 hours before exposure to sunlight. Sunscreen products that are not water resistant should be reapplied after swimming, towel-drying, or profuse sweating and, because most sunscreens are easily removed from the skin, reapplication every 1-2 hours or according to the manufacturer's directions usually is required to provide adequate protection from UVB light. /Sunscreens/

Pharmacology

Avobenzone is a sunscreen blocker. Avobenzone is a topical, broad range UV protector and blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. (NCI05)

MeSH Pharmacological Classification

Sunscreening Agents

Mechanism of Action

It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Vapor Pressure

0.0000014 [mmHg]

Other CAS

70356-09-1

Absorption Distribution and Excretion

Solvents used in sunscreen products affect the stability and binding of the drug to the skin; in general, alcoholic solvents allow for the most rapid and deepest epidermal penetration of sunscreens. It appears that sunscreen agents are absorbed by the intact epidermis to varying degrees. /Sunscreens/

Wikipedia

Avobenzone

Drug Warnings

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/
Sunscreens should not be used as a means of extending the duration of solar exposure, such as prolonging sunbathing, and should not be used as a substitute for clothing on usually unexposed sites, such as the trunk and buttocks. /Sunscreens/
For more Drug Warnings (Complete) data for AVOBENZONE (11 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Cosmetics -> Uv absorber; Uv filter

Methods of Manufacturing

K.-F. De Polo, Germany 2945125; idem, United States of America 4387089 (1980, 1983 both to Givaudan)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)-: ACTIVE
Sunscreens are available in a variety of dosage forms and formulations. ... Because these formulations frequently change and the manufacturers often are reluctant to reveal specific ingredients in their formulations, a listing of commercially available sunscreens is not included in this monograph. /Sunscreens/

Analytic Laboratory Methods

HPLC determination in cosmetics
Analyte: avobenzone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: avobenzone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: avobenzone; matrix: chemical purity; procedure: gas chromatography with flame ionization detection with comparison to standards

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Store below 40 °C (104 °F), preferably between 15 and 30 deg. C (59 and 86 deg. F), unless otherwise specified by manufacturer. /Sunscreen agents, topical/

Interactions

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Stability Shelf Life

Stable under recommended storage conditions.
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11: Trebše P, Polyakova OV, Baranova M, Kralj MB, Dolenc D, Sarakha M, Kutin A, Lebedev AT. Transformation of avobenzone in conditions of aquatic chlorination and UV-irradiation. Water Res. 2016 Sep 15;101:95-102. doi: 10.1016/j.watres.2016.05.067. Epub 2016 May 26. PubMed PMID: 27258620.
12: Chisholm MH, Durr CB, Gustafson TL, Kender WT, Spilker TF, Young PJ. Electronic and Spectroscopic Properties of Avobenzone Derivatives Attached to Mo₂ Quadruple Bonds: Suppression of the Photochemical Enol-to-Keto Transformation. J Am Chem Soc. 2015 Apr 22;137(15):5155-62. doi: 10.1021/jacs.5b01495. Epub 2015 Apr 9. PubMed PMID: 25856290.
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